molecular formula C11H9ClN2O B8378304 2-(4-Chlorophenyl)-4-methoxypyrimidine

2-(4-Chlorophenyl)-4-methoxypyrimidine

Cat. No. B8378304
M. Wt: 220.65 g/mol
InChI Key: QLWRMYMKKBEPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4-methoxypyrimidine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-4-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-4-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Chlorophenyl)-4-methoxypyrimidine

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-methoxypyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-15-10-6-7-13-11(14-10)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

QLWRMYMKKBEPOS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-4-methoxypyrimidine (509 mg, 3.52 mmol), 4-chlorophenylboronic acid (826 mg, 5.28 mmol), and sodium carbonate (3732 μl, 7.04 mmol) in toluene (17 ml) were sparged with argon for 2 minutes in a glass vial. Pd(PPh3)4 (203 mg, 0.176 mmol) was added and the reaction mixture was sparged an additional 1 minute. The vial was capped and the reaction heated to 115° C. for 19 hours. The reaction was cooled to ambient temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried with sodium sulfate, filtered, concentrated and purified on silica gel. Elution with a 2-20% ethyl acetate/hexanes gradient provided the title compound (161 mg, 0.730 mmol, 20.7% yield) as a white foam.
Quantity
509 mg
Type
reactant
Reaction Step One
Quantity
826 mg
Type
reactant
Reaction Step One
Quantity
3732 μL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
203 mg
Type
catalyst
Reaction Step Two
Yield
20.7%

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